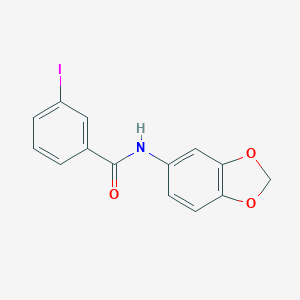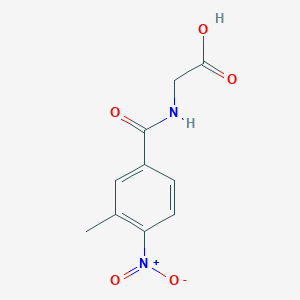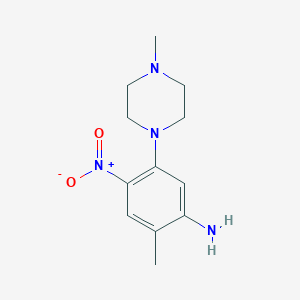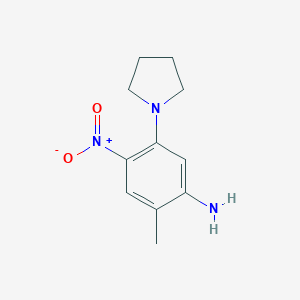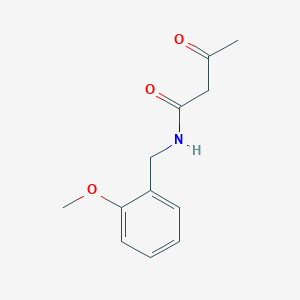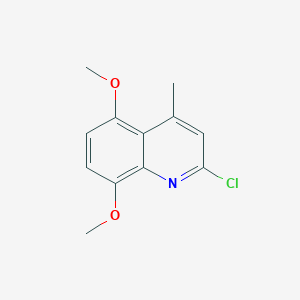
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate, also known as CTMTC, is a synthetic compound that has been widely used in scientific research. CTMTC is a type of cyclobutane carboxylic acid derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may exert its therapeutic effects by modulating various signaling pathways in cells. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the AMPK pathway, which is involved in energy metabolism.
Effets Biochimiques Et Physiologiques
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity in animal models. However, Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential therapeutic effects on other diseases, such as diabetes and cardiovascular disease. Additionally, the development of new analogs of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may lead to compounds with improved therapeutic properties.
Méthodes De Synthèse
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate can be synthesized through a multi-step process that involves the reaction of several compounds. The first step involves the reaction of ethyl 2-cyano-3,3-dimethylacrylate with phenylmagnesium bromide to form ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate. The second step involves the reaction of ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate with dimethoxy methane to form ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
56069-45-5 |
|---|---|
Nom du produit |
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate |
Formule moléculaire |
C18H23NO6 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H23NO6/c1-6-25-15(20)16(12-19)14(13-10-8-7-9-11-13)17(21-2,22-3)18(16,23-4)24-5/h7-11,14H,6H2,1-5H3 |
Clé InChI |
CNMIPAIZGMKHPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
SMILES canonique |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
Autres numéros CAS |
56069-45-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



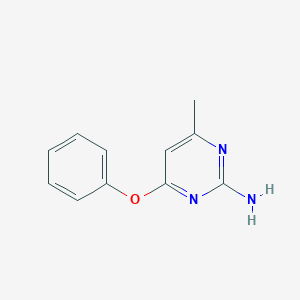


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
